methyl 4-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate
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Overview
Description
methyl 4-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a triazolopyridine core
Preparation Methods
The synthesis of methyl 4-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step typically involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the fluorophenyl group to the triazolopyridine core.
Thioacetamido linkage formation:
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
methyl 4-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
methyl 4-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 4-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The triazolopyridine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
methyl 4-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate can be compared with other triazolopyridine derivatives:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a triazole ring fused with another heterocycle and exhibit similar biological activities.
Triazole-Pyrimidine Hybrids: These compounds have shown potential as neuroprotective and anti-inflammatory agents.
Fluorinated Triazoles: Compounds with similar fluorinated triazole structures are studied for their pharmacological properties.
Properties
IUPAC Name |
methyl 4-[[2-[[6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O4S/c1-33-22(32)14-5-8-17(9-6-14)25-20(30)13-34-23-28-27-19-10-7-15(12-29(19)23)21(31)26-18-4-2-3-16(24)11-18/h2-12H,13H2,1H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAXDWIMJDQHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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